molecular formula C21H26O3S B1359381 5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene CAS No. 898778-59-1

5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene

Cat. No. B1359381
M. Wt: 358.5 g/mol
InChI Key: KUUBCQZJZIOSKZ-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene, also known as 5-dioxolan-2-yl-2-heptylbenzothiophene (5-DHT), is a novel thiophene-based compound that has been studied for its potential applications in various scientific fields. 5-DHT has been found to have unique properties, such as a high solubility in organic solvents and a low melting point, which make it a promising candidate for use in various types of research. In recent years, 5-DHT has been studied for its potential use in the synthesis of other compounds, as well as its potential applications in pharmaceuticals, materials science, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel c-hetero-fused thiophene derivatives, including structures similar to 5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene, have been synthesized for various applications, showcasing efficient methods of creating complex thiophene structures (Rangnekar & Mavlankar, 1991).
  • Research on 2,5-(Dibenzothiazolin-2-yl)thiophene, a related compound, highlights the reactivity of thiophene derivatives with metal ions, which can have implications in materials science and catalysis (Salameh & Tayim, 1983).

Polymerization and Electrochromic Properties

  • The electrochemical polymerization of thiophene derivatives, including similar compounds to 5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene, has been explored. These polymers exhibit distinct electrochromic properties, making them suitable for applications in electronic devices and sensors (Coelho et al., 2015).

Biological Activity

  • Thiophene-containing compounds are noted for their diverse biological activity, including anticancer, antibacterial, antiviral, and antioxidant properties. The synthesis and characterization of thiophene derivatives, similar to 5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene, have opened up possibilities in medicinal chemistry (Mabkhot et al., 2017).

Material Science Applications

  • Studies on substituted thiophenes have shown a wide range of applications in material science, including use in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells. This indicates potential applications of 5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene in these areas (Nagaraju et al., 2018).

properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-heptylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3S/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)20(22)18-12-13-19(25-18)21-23-14-15-24-21/h8-13,21H,2-7,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUBCQZJZIOSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641954
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-heptylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene

CAS RN

898778-59-1
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-heptylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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